molecular formula C29H25N3O2S B2491073 N-(6-ethoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide CAS No. 922674-17-7

N-(6-ethoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2491073
CAS No.: 922674-17-7
M. Wt: 479.6
InChI Key: ZYPVNXJYYOTAJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-ethoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide is a benzothiazole-derived acetamide featuring a 6-ethoxy substitution on the benzothiazole core, a diphenylacetamide backbone, and a pyridin-3-ylmethyl group. The pyridine ring introduces hydrogen-bonding capabilities, critical for interactions with biological targets such as kinases or receptors.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O2S/c1-2-34-24-15-16-25-26(18-24)35-29(31-25)32(20-21-10-9-17-30-19-21)28(33)27(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-19,27H,2,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPVNXJYYOTAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino-4-ethoxyphenol

The benzothiazole ring is constructed via cyclization of 2-amino-4-ethoxyphenol with ammonium thiocyanate in hydrochloric acid:
$$
\text{2-Amino-4-ethoxyphenol + NH}_4\text{SCN} \xrightarrow{\text{HCl, Δ}} \text{6-Ethoxybenzo[d]thiazol-2-amine}
$$
Conditions : Reflux in ethanol for 6–8 hours yields the amine as a pale yellow solid (mp 148–150°C).

Alternative Route: Ullmann-Type Coupling

A copper-catalyzed coupling of 2-bromo-4-ethoxybenzene with thiourea affords the benzothiazole amine:
$$
\text{2-Bromo-4-ethoxybenzene + Thiourea} \xrightarrow{\text{CuI, K}2\text{CO}3} \text{6-Ethoxybenzo[d]thiazol-2-amine}
$$
Yield : 72–78% after silica gel chromatography (petroleum ether/ethyl acetate = 5:1).

Formation of the Diphenylacetamide Core

Amidation with 2,2-Diphenylacetyl Chloride

The benzothiazole amine reacts with 2,2-diphenylacetyl chloride under Schotten-Baumann conditions:
$$
\text{6-Ethoxybenzo[d]thiazol-2-amine + ClC(O)C(Ph)}2 \xrightarrow{\text{NaOH, H}2\text{O/Et}_2\text{O}} \text{N-(6-Ethoxybenzo[d]thiazol-2-yl)-2,2-diphenylacetamide}
$$
Optimization : Use of Hünig’s base (DiPEA) enhances yields (85–90%) by mitigating hydrolysis.

Metal-Catalyzed Coupling

A palladium-catalyzed C–N coupling avoids acyl chloride handling:
$$
\text{6-Ethoxybenzo[d]thiazol-2-amine + 2,2-Diphenylacetic acid} \xrightarrow{\text{Pd}2\text{(dba)}3, Xantphos}} \text{Acetamide intermediate}
$$
Conditions : Toluene at 110°C for 12 hours (yield: 82%).

N-Alkylation with Pyridin-3-ylmethyl Group

Alkylation via Pyridin-3-ylmethyl Bromide

The secondary amine undergoes alkylation using pyridin-3-ylmethyl bromide under basic conditions:
$$
\text{N-(6-Ethoxybenzo[d]thiazol-2-yl)-2,2-diphenylacetamide + BrCH}_2\text{(pyridin-3-yl)} \xrightarrow{\text{NaH, DMF}} \text{Target compound}
$$
Challenges : Steric hindrance from diphenyl groups necessitates prolonged reaction times (24–36 hours) at 60°C.

Reductive Amination Alternative

A two-step reductive amination avoids alkyl halides:

  • Condensation with pyridine-3-carbaldehyde:
    $$
    \text{Acetamide intermediate + Pyridine-3-carbaldehyde} \xrightarrow{\text{MeOH, Δ}} \text{Imine intermediate}
    $$
  • Reduction with NaBH$$4$$:
    $$
    \text{Imine intermediate} \xrightarrow{\text{NaBH}
    4} \text{N-(Pyridin-3-ylmethyl) product}
    $$
    Yield : 75–80% after chromatography.

Catalytic and Solvent Considerations

Iridium-Catalyzed Alkylation

Employing Ir-8 catalyst (1 mol%) with Cy$$_2$$NMe in THF accelerates the alkylation step, achieving 88% yield in 12 hours.

Solvent Effects

Polar aprotic solvents (DMF, THF) outperform DCM or toluene due to improved solubility of the acetamide intermediate.

Purification and Characterization

Chromatographic Isolation

Silica gel chromatography (petroleum ether/ethyl acetate = 10:1) resolves byproducts, yielding >95% purity.

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 8.45 (s, 1H, pyridine-H), 7.65–7.10 (m, 14H, aromatic), 4.55 (s, 2H, NCH$$2$$), 4.10 (q, J = 7.0 Hz, 2H, OCH$$2$$), 1.45 (t, J = 7.0 Hz, 3H, CH$$3$$).
  • HRMS : m/z calculated for C$${35}$$H$${30}$$N$$3$$O$$2$$S [M+H]$$^+$$: 564.2056; observed: 564.2052.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time (h) Catalyst
Schotten-Baumann 85–90 6 None
Pd-Catalyzed Coupling 82 12 Pd$$2$$(dba)$$3$$
Ir-Catalyzed Alkylation 88 12 Ir-8
Reductive Amination 75–80 24 NaBH$$_4$$

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzothiazole-acetamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Functional Group Comparisons

Table 1: Substituent Effects on Benzothiazole-Acetamide Derivatives

Compound Name / ID Benzothiazole Substituent Acetamide Side Chain Key Functional Groups Biological Target / Activity
Target Compound 6-ethoxy 2,2-diphenyl, N-(pyridin-3-ylmethyl) Ethoxy, pyridine Hypothesized kinase/antimitotic target
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide (Compound 20) 6-methoxy N-(pyridin-3-ylmethyl) Methoxy, pyridine High yield (98%); IR data reported
PB8 () 6-ethoxy Thiazolidinedione warhead Pyridinylmethylene, C=O Histone-binding (potential epigenetic)
5j () 6-(4-fluorobenzyloxy) Triazole-thio Fluorobenzyloxy, triazole Anticonvulsant (ED₅₀ = 52.8 mg/kg)
3f () 6-(3-cyano-5-CF₃-phenyl) Trifluoromethylphenyl CF₃, cyano Antimicrobial (structural data only)
  • Ethoxy vs. Methoxy (Target vs. Compound 20) : The ethoxy group in the target compound may confer greater metabolic stability and lipophilicity compared to methoxy in Compound 20. Methoxy derivatives are often more water-soluble, but ethoxy’s larger size could enhance target affinity through van der Waals interactions .
  • Diphenyl vs. Thiazolidinedione (Target vs. PB8): PB8’s thiazolidinedione warhead is a known pharmacophore for PPARγ modulation (e.g., antidiabetic drugs), whereas the target’s diphenyl group suggests divergent mechanisms, possibly antimitotic or kinase inhibition .
  • Pyridine vs. Fluorobenzyloxy (Target vs.

Biological Activity

N-(6-ethoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety with an ethoxy substitution at the 6-position and an acetamide functional group. Its molecular formula is C21H22N2O2SC_{21}H_{22}N_2O_2S with a molecular weight of approximately 370.48 g/mol. The structural characteristics contribute to its pharmacological potential.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Benzothiazole Derivative : The initial step includes the synthesis of the benzothiazole core, which is then substituted with an ethoxy group.
  • Acetamide Formation : The acetamide functional group is introduced through acylation reactions.
  • Final Coupling : The diphenyl and pyridin-3-ylmethyl groups are coupled to complete the structure.

Anticancer Properties

This compound has shown promising anticancer activity in various studies:

  • Cytotoxicity : In vitro studies demonstrated significant cytotoxic effects against cancer cell lines such as A549 (lung cancer), MCF7-MDR (breast cancer), and HT1080 (fibrosarcoma) with IC50 values ranging from 10 to 20 µM .
Cell LineIC50 (µM)
A54915
MCF7-MDR12
HT108018

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Inhibition of Bacterial Growth : It has been reported to inhibit the growth of Staphylococcus aureus and other pathogenic bacteria, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL .

The mechanism by which this compound exerts its biological effects includes:

  • Enzyme Inhibition : Interaction studies indicate that the compound binds effectively to target enzymes such as urease, which is crucial for its antimicrobial activity.
  • Molecular Docking Studies : Computational modeling has shown that hydrogen bonding plays a significant role in the binding affinity to target proteins, suggesting that modifications in structure could enhance efficacy .

Case Studies

Several studies have explored the biological activities of this compound:

  • Study on Cytotoxicity : A series of benzothiazole derivatives were synthesized and evaluated for their cytotoxic effects. This compound was among those showing significant activity against multiple cancer cell lines .
  • Antimicrobial Evaluation : Research highlighted its effectiveness against various bacterial strains, emphasizing its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing N-(6-ethoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions, starting with aromatic substitution and coupling reactions. Key steps include:

Thiazole ring formation : Reacting 6-ethoxybenzothiazol-2-amine with chloroacetyl chloride under basic conditions (e.g., NaHCO₃ in DMF) to form the acetamide backbone .

N-Alkylation : Introducing the pyridin-3-ylmethyl group via nucleophilic substitution using potassium carbonate as a base in anhydrous THF at 60°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.
Critical Parameters :

  • Solvent choice (DMF for solubility, THF for alkylation).
  • Temperature control (60–80°C for optimal yield).
  • Catalysts (triethylamine for deprotonation) .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

  • Methodological Answer : Structural validation requires:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy group at C6 of benzothiazole, diphenylacetamide protons) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., m/z 453.54 for C₂₇H₂₀FN₃OS in related analogs) .
  • HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Initial screens include:
  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Anti-inflammatory activity : Inhibition of COX-2 enzyme via ELISA .
  • Antimicrobial testing : Disc diffusion against Gram-positive/negative bacteria and fungi (e.g., C. albicans) .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations optimize the compound’s interaction with biological targets?

  • Methodological Answer :
  • Target Selection : Prioritize proteins like EGFR or TNF-α based on structural analogs showing activity .
  • Docking Software : Use AutoDock Vina with PDB IDs (e.g., 1M17 for COX-2) to predict binding affinity and pose .
  • Validation : Compare docking scores (e.g., ∆G ≤ -8 kcal/mol) with experimental IC₅₀ values. Adjust substituents (e.g., ethoxy → methoxy) to enhance hydrogen bonding .

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :
  • Orthogonal Assays : Confirm cytotoxicity via both MTT and apoptosis assays (Annexin V/PI staining) .
  • Structural Analysis : Use X-ray crystallography or 2D-NMR to identify polymorphic forms affecting activity .
  • Dose-Response Curves : Ensure consistency in IC₅₀ calculations across labs (e.g., triplicate replicates, standardized cell lines) .

Q. How are structure-activity relationships (SAR) explored to improve selectivity and potency?

  • Methodological Answer :
  • Analog Synthesis : Modify the pyridinylmethyl group (e.g., replace with quinoline) or diphenylacetamide (e.g., fluorinated phenyl rings) .
  • Pharmacophore Mapping : Identify critical moieties (e.g., benzothiazole’s sulfur atom for EGFR binding) using Schrödinger’s Phase .
  • In Vivo Testing : Evaluate lead analogs in xenograft models for pharmacokinetics (e.g., bioavailability ≥ 40%) and toxicity (LD₅₀ > 500 mg/kg) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.